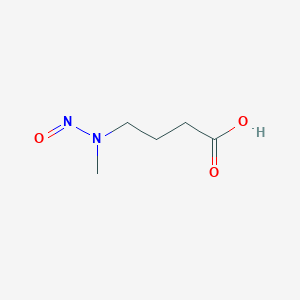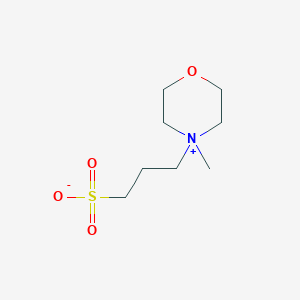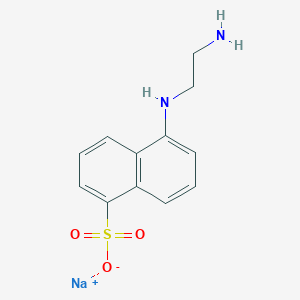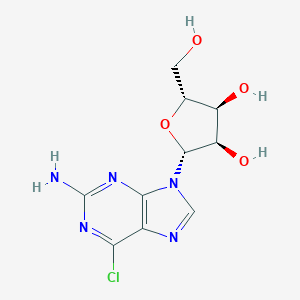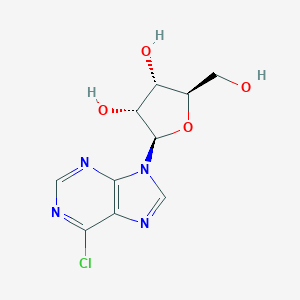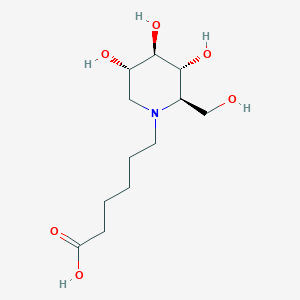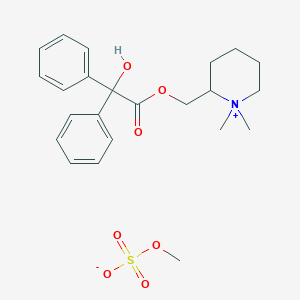
4-Methylumbelliferyl sulfate potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt is a derivative of the 2H-1-benzopyran class. This compound has been extensively studied for its pharmacological properties, particularly in the context of antihypertensive activity. It is known for its unique chemical structure, which includes a benzopyran core with a sulfooxy group at the 7th position and a methyl group at the 4th position.
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl sulfate potassium salt, also known as 2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt or potassium 4-methyl-2-oxo-2H-chromen-7-yl sulfate, is the enzyme sulfatase . Sulfatases play a crucial role in the metabolism of sulfate esters and sulfamates, and are involved in various biological processes.
Mode of Action
this compound acts as a fluorogenic substrate for sulfatase enzymes . It consists of a sulfate group attached to a fluorescent molecule, which can be cleaved by sulfatase enzymes .
Biochemical Pathways
Upon enzymatic hydrolysis by sulfatases, 4-Methylumbelliferyl sulfate releases a highly fluorescent product . This allows for the detection and quantification of sulfatase activity in various biological samples, aiding in the study of biochemical pathways involving sulfatases .
Result of Action
The cleavage of 4-Methylumbelliferyl sulfate by sulfatases results in the release of a highly fluorescent product . This fluorescence can be detected using fluorescence microscopy or spectroscopy, providing a measure of sulfatase activity .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . For instance, its fluorescence properties are pH-dependent, with optimal fluorescence observed at pH 10.4 . Additionally, it is recommended to store the compound at -20°C, away from moisture to maintain its stability .
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl sulfate potassium salt is commonly used to detect sulfatase activity in biochemical and biomedical research . It consists of a sulfate group attached to a fluorescent molecule, which can be cleaved by sulfatase enzymes . Upon cleavage, this compound releases a highly fluorescent product that can be detected using fluorescence microscopy or spectroscopy .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for sulfatase enzymes . The cleavage of the sulfate group from the compound by these enzymes can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with sulfatase enzymes . These enzymes cleave the sulfate group from the compound, resulting in the release of a highly fluorescent product . This process can influence enzyme activity, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways related to sulfatase enzymes . These enzymes, along with any cofactors they interact with, can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with sulfatase enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt typically involves the sulfonation of 4-methyl-7-hydroxy-2H-1-benzopyran-2-one. This reaction is carried out using sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzopyran derivatives depending on the substituent introduced.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antihypertensive properties and potential use in treating cardiovascular diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-: Known for its fluorescent properties and used in various imaging applications.
2H-1-Benzopyran-2-one, 4-methyl-7-(methylamino)-: Studied for its potential therapeutic effects.
Uniqueness
2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt stands out due to its unique sulfooxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in pharmacological research and industrial applications.
Properties
CAS No. |
15220-11-8 |
|---|---|
Molecular Formula |
C10H8KO6S |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
potassium;(4-methyl-2-oxochromen-7-yl) sulfate |
InChI |
InChI=1S/C10H8O6S.K/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;/h2-5H,1H3,(H,12,13,14); |
InChI Key |
ACUFSQJGNBCODF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)[O-].[K+] |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)[O-].[K+] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)O.[K] |
Key on ui other cas no. |
15220-11-8 |
Related CAS |
25892-63-1 (Parent) |
Synonyms |
4-methylumbelliferone sulfate 4-methylumbelliferyl sulfate 4-methylumbelliferyl sulfate, potassium salt hymecromone sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


